molecular formula C17H19NO3S B14292165 4-(Benzenesulfonyl)-N-butylbenzamide CAS No. 114194-13-7

4-(Benzenesulfonyl)-N-butylbenzamide

Cat. No.: B14292165
CAS No.: 114194-13-7
M. Wt: 317.4 g/mol
InChI Key: DQMHOFAOTUICJG-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-butylbenzamide is an organic compound characterized by the presence of a benzenesulfonyl group attached to a butyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)-N-butylbenzamide typically involves the reaction of benzenesulfonyl chloride with N-butylbenzamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzenesulfonyl chloride+N-butylbenzamideThis compound+HCl\text{Benzenesulfonyl chloride} + \text{N-butylbenzamide} \rightarrow \text{this compound} + \text{HCl} Benzenesulfonyl chloride+N-butylbenzamide→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzenesulfonyl)-N-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of benzenesulfide or benzenethiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(Benzenesulfonyl)-N-butylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-N-butylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The butylbenzamide moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    Benzenesulfonamide: Lacks the butylbenzamide moiety, making it less lipophilic.

    N-butylbenzamide: Lacks the benzenesulfonyl group, reducing its potential for enzyme inhibition.

    4-(Benzenesulfonyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a butyl group, affecting its physical and chemical properties.

Uniqueness: 4-(Benzenesulfonyl)-N-butylbenzamide is unique due to the combination of the benzenesulfonyl and butylbenzamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

114194-13-7

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-butylbenzamide

InChI

InChI=1S/C17H19NO3S/c1-2-3-13-18-17(19)14-9-11-16(12-10-14)22(20,21)15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H,18,19)

InChI Key

DQMHOFAOTUICJG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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